molecular formula C7H15NO2 B7902872 2-(Aminomethyl)-3,3-dimethylbutanoic acid

2-(Aminomethyl)-3,3-dimethylbutanoic acid

Cat. No.: B7902872
M. Wt: 145.20 g/mol
InChI Key: MVGZPYGHSNPXQQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H15NO2 This compound is characterized by a butanoic acid backbone with an aminomethyl group attached to the second carbon and two methyl groups attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the butanoic acid backbone. The reaction conditions generally include an acidic or basic catalyst to facilitate the formation of the aminomethyl group.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to act as a precursor for the synthesis of other biologically active molecules, thereby exerting its effects through these derivatives.

Comparison with Similar Compounds

    2-(Aminomethyl)butanoic acid: Lacks the additional methyl groups on the third carbon.

    3,3-Dimethylbutanoic acid: Lacks the aminomethyl group.

    2-(Aminomethyl)-3-methylbutanoic acid: Has only one methyl group on the third carbon.

Uniqueness: 2-(Aminomethyl)-3,3-dimethylbutanoic acid is unique due to the presence of both the aminomethyl group and the two methyl groups on the third carbon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(aminomethyl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZPYGHSNPXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-3,3-dimethylbutanoic acid
Reactant of Route 2
2-(Aminomethyl)-3,3-dimethylbutanoic acid
Reactant of Route 3
2-(Aminomethyl)-3,3-dimethylbutanoic acid
Reactant of Route 4
2-(Aminomethyl)-3,3-dimethylbutanoic acid
Reactant of Route 5
2-(Aminomethyl)-3,3-dimethylbutanoic acid
Reactant of Route 6
2-(Aminomethyl)-3,3-dimethylbutanoic acid

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